molecular formula C5H9NS3 B2810881 1,4-Dithiane-2-carbothioamide CAS No. 1535972-66-7

1,4-Dithiane-2-carbothioamide

Cat. No. B2810881
CAS RN: 1535972-66-7
M. Wt: 179.31
InChI Key: ZNEOCLXOHFBGEQ-UHFFFAOYSA-N
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Description

1,4-Dithiane-2-carbothioamide is a chemical compound with the molecular formula C5H9NS3 and a molecular weight of 179.33 . It is a powder that is stored at room temperature .


Synthesis Analysis

The most common method of synthesizing this compound is through the reaction of dithiomalonic acid and an amine. The resulting product is then reacted with carbon disulfide and ammonia to form the final product.


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9NS3/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H2,6,7) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

1,4-Dithianes, which include this compound, have specific heterocyclic reactivity that can be harnessed for the controlled synthesis of carbon–carbon bonds . They offer attractive transformations that can find good use in the assembly of a wide array of complex molecular architectures .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Synthesis and Biological Activities : Derivatives and analogues of 2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide were synthesized and exhibited notable antisecretory and antiulcer activities. These compounds showed activities much higher than cimetidine, a well-known antiulcer drug (Aloup et al., 1987).

  • Chemical Synthesis and Reactivity : 1,4-Dithianes, including derivatives, are used as C2-building blocks in the synthesis of complex molecular architectures. Their reactivity is compared to common synthetic building blocks like 1,3-dithianes and aromatic compounds, showcasing their versatility in creating a wide array of complex molecular structures (Ryckaert et al., 2023).

  • Novel Reagents and Chemoselectivity : Studies have also focused on creating odorless thioacetalization reagents, such as 2-[1,3]Dithian-2-Ylidene-3-Oxo-Butanamide, which are important for the thioacetalization reaction of aldehydes/ketones. This shows the adaptability of 1,4-dithiane derivatives in organic synthesis and their chemoselectivity (Liu et al., 2004).

  • Antimicrobial and Hypoglycemic Activities : Adamantane-Isothiourea hybrid derivatives, including those involving carbothioamides, were synthesized and exhibited significant antimicrobial and in vivo hypoglycemic activities. This demonstrates the potential of 1,4-Dithiane-2-carbothioamide derivatives in pharmacological applications (Al-Wahaibi et al., 2017).

  • Catalysis and Green Chemistry : Montmorillonite KSF clay, used as an efficient catalyst, enabled the synthesis of carbothioamide derivatives under environmentally friendly and solvent-free conditions. This highlights the role of this compound derivatives in green chemistry (Habibi & Marvi, 2007).

Safety and Hazards

The safety information for 1,4-Dithiane-2-carbothioamide includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

properties

IUPAC Name

1,4-dithiane-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS3/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEOCLXOHFBGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CS1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1535972-66-7
Record name 1,4-dithiane-2-carbothioamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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